(1H-Benzo[d]imidazol-5-yl)boronic acid
Overview
Description
(1H-Benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative of benzimidazole Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings
Mechanism of Action
Target of Action
The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .
Mode of Action
The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.
Result of Action
The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzimidazole derivative with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1H-Benzo[d]imidazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate esters.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1H-Benzo[d]imidazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
(1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a phenyl group attached to the benzimidazole ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of a benzimidazole ring.
Uniqueness: (1H-Benzo[d]imidazol-5-yl)boronic acid is unique due to the presence of both the benzimidazole core and the boronic acid group
Properties
IUPAC Name |
3H-benzimidazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWYAFHMUXYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591918 | |
Record name | 1H-Benzimidazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-22-9 | |
Record name | 1H-Benzimidazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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